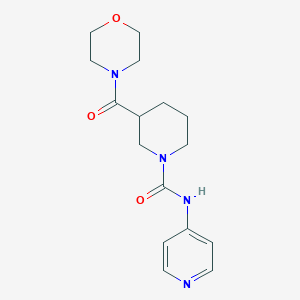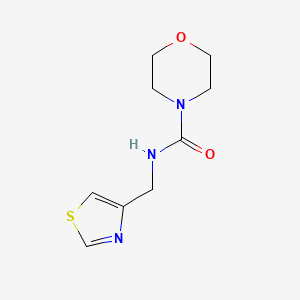
4-N-(1-benzylpiperidin-4-yl)morpholine-2,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-(1-benzylpiperidin-4-yl)morpholine-2,4-dicarboxamide, also known as BMDP, is a synthetic designer drug that belongs to the class of cathinones. BMDP is a potent stimulant and is known to produce effects similar to other cathinones such as bath salts, methamphetamine, and cocaine. The compound was first synthesized in 1960 and has since gained popularity among the research community due to its unique chemical properties.
Mécanisme D'action
4-N-(1-benzylpiperidin-4-yl)morpholine-2,4-dicarboxamide works by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters responsible for regulating mood, attention, and motivation. The compound also blocks the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The compound also produces feelings of euphoria, increased energy, and alertness. However, prolonged use of this compound can lead to addiction, psychosis, and other adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-N-(1-benzylpiperidin-4-yl)morpholine-2,4-dicarboxamide has several advantages for use in lab experiments, including its relatively simple synthesis method and its potent stimulant properties. However, the compound also has several limitations, including its potential for addiction and the lack of information regarding its long-term effects.
Orientations Futures
There are several future directions for research on 4-N-(1-benzylpiperidin-4-yl)morpholine-2,4-dicarboxamide, including its potential use as a treatment for depression, anxiety, and ADHD. The compound could also be studied for its potential use as a cognitive enhancer and as a treatment for drug addiction. Further research is also needed to understand the long-term effects of this compound and its potential for addiction.
Conclusion
In conclusion, this compound is a potent stimulant that has gained popularity among the research community due to its unique chemical properties. The compound has several potential applications in the treatment of various medical conditions and as a cognitive enhancer. However, further research is needed to understand the long-term effects of this compound and its potential for addiction.
Méthodes De Synthèse
The synthesis of 4-N-(1-benzylpiperidin-4-yl)morpholine-2,4-dicarboxamide involves the reaction of 4-morpholine-2,4-dicarboxylic acid with benzylpiperidine in the presence of a catalyst. The resulting compound is then purified and crystallized to obtain pure this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
4-N-(1-benzylpiperidin-4-yl)morpholine-2,4-dicarboxamide has been extensively researched for its potential use in the treatment of various medical conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). The compound has also been studied for its potential use as a cognitive enhancer and as a treatment for drug addiction.
Propriétés
IUPAC Name |
4-N-(1-benzylpiperidin-4-yl)morpholine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c19-17(23)16-13-22(10-11-25-16)18(24)20-15-6-8-21(9-7-15)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H2,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPWPUVBUDRRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)N2CCOC(C2)C(=O)N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-[(4-methylphenyl)methyl]piperidine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7542597.png)
![N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine](/img/structure/B7542605.png)
![2-(6-fluoro-1H-indol-3-yl)-N-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]ethanamine](/img/structure/B7542607.png)
![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine](/img/structure/B7542620.png)
![N-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7542621.png)
![N-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-4-pyrazol-1-ylbenzamide](/img/structure/B7542629.png)
![5-methyl-N-[1-(4-oxo-1H-quinoline-2-carbonyl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542633.png)



![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7542663.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea](/img/structure/B7542668.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-pyridin-3-ylurea](/img/structure/B7542673.png)
![4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide](/img/structure/B7542681.png)